Cas no 2248415-44-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate is a specialized organic compound featuring a phthalimide core linked to a substituted benzoate ester through a cyclopentylthio moiety. This structure imparts unique reactivity and potential utility in pharmaceutical or agrochemical synthesis, where its functional groups may serve as intermediates for further derivatization. The cyclopentylsulfanyl and methyl substituents enhance steric and electronic modulation, potentially improving selectivity in target interactions. Its crystalline stability and defined molecular architecture make it suitable for precise applications in medicinal chemistry or material science. The compound’s purity and well-characterized properties ensure reproducibility in research and industrial processes.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate structure
2248415-44-1 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate
CAS番号:2248415-44-1
MF:C21H19NO4S
メガワット:381.44486451149
CID:6386855
PubChem ID:165979256

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate 化学的及び物理的性質

名前と識別子

    • 2248415-44-1
    • EN300-6521055
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate
    • インチ: 1S/C21H19NO4S/c1-13-10-11-18(27-14-6-2-3-7-14)17(12-13)21(25)26-22-19(23)15-8-4-5-9-16(15)20(22)24/h4-5,8-12,14H,2-3,6-7H2,1H3
    • InChIKey: UIBRIINJPVFXQU-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=C(C)C=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1CCCC1

計算された属性

  • せいみつぶんしりょう: 381.10347926g/mol
  • どういたいしつりょう: 381.10347926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 579
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6521055-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate
2248415-44-1 95.0%
0.05g
$827.0 2025-03-14
Enamine
EN300-6521055-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate
2248415-44-1 95.0%
0.25g
$906.0 2025-03-14
Enamine
EN300-6521055-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate
2248415-44-1 95.0%
1.0g
$986.0 2025-03-14
Enamine
EN300-6521055-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate
2248415-44-1 95.0%
2.5g
$1931.0 2025-03-14
Enamine
EN300-6521055-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate
2248415-44-1 95.0%
10.0g
$4236.0 2025-03-14
Enamine
EN300-6521055-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate
2248415-44-1 95.0%
5.0g
$2858.0 2025-03-14
Enamine
EN300-6521055-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate
2248415-44-1 95.0%
0.5g
$946.0 2025-03-14
Enamine
EN300-6521055-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate
2248415-44-1 95.0%
0.1g
$867.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoateに関する追加情報

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate (CAS: 2248415-44-1)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate (CAS: 2248415-44-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindolinone core and cyclopentylsulfanyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key areas of investigation has been the compound's role as a modulator of specific biological pathways. Preliminary research indicates that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate exhibits inhibitory effects on certain enzymes involved in inflammatory and oncogenic processes. These findings suggest its potential utility in developing novel anti-inflammatory or anticancer agents. Further in vitro and in vivo studies are underway to validate these effects and explore its therapeutic window.

The synthesis of this compound has also been a focal point of recent research. Advanced synthetic routes have been developed to improve yield and purity, addressing previous challenges in its production. These advancements are critical for scaling up production and facilitating further preclinical and clinical studies. Additionally, structural analogs of the compound are being explored to optimize its pharmacological profile and reduce potential side effects.

In terms of pharmacokinetics, early data suggest that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate has favorable absorption and distribution properties. However, its metabolism and excretion pathways require further elucidation to ensure its safety and efficacy in human applications. Researchers are employing advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), to study these aspects in detail.

Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into practical applications. Patents related to the compound and its derivatives have been filed, highlighting its commercial potential. The integration of computational modeling and high-throughput screening is further aiding in the identification of optimal formulations and delivery methods.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopentylsulfanyl)-5-methylbenzoate represents a promising candidate for future drug development. Its unique chemical structure and biological activity make it a valuable subject of ongoing research. Continued exploration of its mechanisms, synthetic optimization, and preclinical evaluation will be essential to fully realize its therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing chemical biology and pharmaceutical innovation.

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